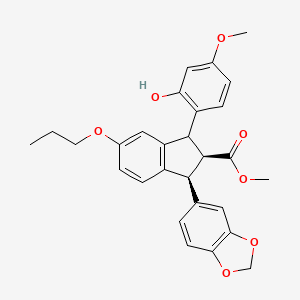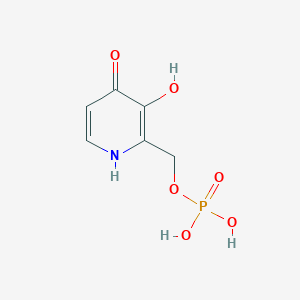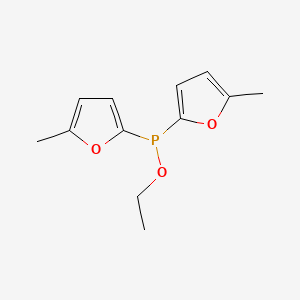
Ethyl bis(5-methylfuran-2-yl)phosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl bis(5-methylfuran-2-yl)phosphinite is a chemical compound with the molecular formula C₁₂H₁₅O₃P. It is characterized by the presence of two 5-methylfuran-2-yl groups attached to a phosphinite moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of ethyl bis(5-methylfuran-2-yl)phosphinite typically involves the reaction of 5-methylfuran-2-yl derivatives with ethyl phosphinite. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Ethyl bis(5-methylfuran-2-yl)phosphinite undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphinite group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl bis(5-methylfuran-2-yl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl bis(5-methylfuran-2-yl)phosphinite involves its interaction with molecular targets through its phosphinite group. This group can coordinate with metal centers, facilitating catalytic processes. The pathways involved often include the formation of intermediate complexes that undergo further transformations to yield the desired products.
Comparación Con Compuestos Similares
Ethyl bis(5-methylfuran-2-yl)phosphinite can be compared with other phosphinite compounds, such as:
- Mthis compound
- Phenyl bis(5-methylfuran-2-yl)phosphinite These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The unique aspect of this compound is its ethyl group, which can affect its solubility and coordination properties.
Propiedades
Número CAS |
138112-36-4 |
|---|---|
Fórmula molecular |
C12H15O3P |
Peso molecular |
238.22 g/mol |
Nombre IUPAC |
ethoxy-bis(5-methylfuran-2-yl)phosphane |
InChI |
InChI=1S/C12H15O3P/c1-4-13-16(11-7-5-9(2)14-11)12-8-6-10(3)15-12/h5-8H,4H2,1-3H3 |
Clave InChI |
YOWXWAFXJHPWCL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(C1=CC=C(O1)C)C2=CC=C(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)

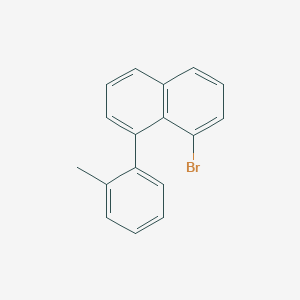
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
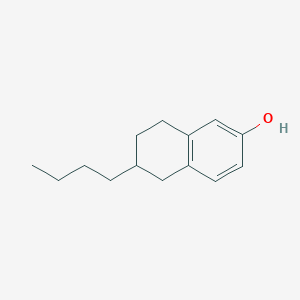
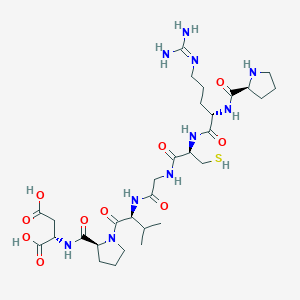
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
